molecular formula C8H11NO2 B12591536 2-Acetyl-2-methyl-4-oxopentanenitrile CAS No. 583887-50-7

2-Acetyl-2-methyl-4-oxopentanenitrile

Cat. No.: B12591536
CAS No.: 583887-50-7
M. Wt: 153.18 g/mol
InChI Key: FZYHPTDHKMSVQM-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-4-oxopentanenitrile is a high-purity β-ketonitrile building block designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure, featuring both ketone and nitrile functional groups, makes it a versatile precursor for constructing complex heterocyclic frameworks, particularly pyrazole and pyridine derivatives, which are core structures in many active pharmaceutical ingredients (APIs) . Researchers can leverage this compound in cyclocondensation reactions with hydrazines to develop novel N-phenylpyrazolyl derivatives, which have shown promise as p38 mitogen-activated protein kinase (MAPK) inhibitors . Inhibiting this kinase is a significant therapeutic strategy for regulating the production of pro-inflammatory cytokines like TNF-α, with potential applications in developing new anti-inflammatory and antinociceptive agents . The compound's reactive methylene group also allows for further functionalization through alkylation or condensation reactions, enabling the exploration of structure-activity relationships in medicinal chemistry programs. This compound is provided for research purposes as part of discovery efforts in inflammatory diseases and is strictly for laboratory use. Not for diagnostic, therapeutic, or personal use. Researchers should consult the specific material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583887-50-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-acetyl-2-methyl-4-oxopentanenitrile

InChI

InChI=1S/C8H11NO2/c1-6(10)4-8(3,5-9)7(2)11/h4H2,1-3H3

InChI Key

FZYHPTDHKMSVQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C#N)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 2 Methyl 4 Oxopentanenitrile and Its Structural Analogues

Retrosynthetic Analysis of the 2-Acetyl-2-methyl-4-oxopentanenitrile Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key carbon-carbon bond formations required for its synthesis.

Key Disconnections:

Acylation-Based Disconnection: The bond between the quaternary carbon (C2) and the acetyl group can be disconnected. This suggests a final acylation step of a precursor molecule, specifically 2-methyl-4-oxopentanenitrile. This pathway points towards an acylation of a pre-formed ketone-nitrile scaffold.

Alkylation-Based Disconnection: Alternatively, the bond between the C2 carbon and its methyl group can be cleaved. This retrosynthetic step implies the methylation of a precursor, 2-acetyl-4-oxopentanenitrile. This approach would require the selective alkylation of a β-ketonitrile.

Michael Addition-Based Disconnection: A disconnection at the C3-C4 bond suggests a conjugate addition pathway. This would involve a Michael addition of a nucleophile, such as the enolate of 2-acetylpropanenitrile, to an α,β-unsaturated ketone like methyl vinyl ketone. This is a powerful strategy for forming 1,5-dicarbonyl systems. wikipedia.orglibretexts.org

Claisen-Type Disconnection: The bond between C2 and C3 can be disconnected, which points toward a Claisen-type condensation. This route would involve the reaction of the enolate of 2-methylpropanenitrile with an acrylating agent such as acetyl chloride or ethyl acetate (B1210297), followed by further functionalization.

This analysis reveals that the synthesis can be approached through several fundamental reaction types, including acylations, alkylations, and conjugate additions, which are explored in the following sections.

Classical Approaches to β-Ketonitriles and Related Systems

Classical methods have long been the foundation for constructing β-ketonitrile frameworks. These reactions, while established, often require stoichiometric amounts of strong bases and careful control of reaction conditions.

The Claisen condensation is a cornerstone reaction for forming β-keto esters and can be adapted for the synthesis of β-ketonitriles. organic-chemistry.orgmasterorganicchemistry.comopenstax.org The reaction involves the acylation of a nitrile anion with an ester. thieme-connect.comthieme-connect.com

The general mechanism begins with the deprotonation of an alkyl nitrile at the α-carbon using a strong base, such as sodium ethoxide, sodium amide, or potassium tert-butoxide (KOt-Bu), to generate a nitrile-stabilized carbanion. organic-chemistry.orgnih.gov This nucleophile then attacks the electrophilic carbonyl carbon of an ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-ketonitrile. openstax.org A full equivalent of base is necessary because the resulting β-ketonitrile is more acidic than the starting nitrile and will be deprotonated, driving the reaction to completion. masterorganicchemistry.com

For the synthesis of the target molecule's backbone, one could envision a crossed Claisen condensation between 2-methylpropanenitrile and an ester like ethyl acetate. However, achieving the specific di-acylation and methylation at the same carbon center in a controlled manner presents a significant challenge using this one-step approach.

More practically, a β-ketonitrile synthesized via a Claisen condensation can be further functionalized through alkylation. The α-alkylation of nitriles can be achieved using alcohols in a process known as hydrogen-borrowing or hydrogen auto-transfer, which is considered an environmentally benign route. liv.ac.uk This strategy typically employs transition-metal complexes (e.g., based on Ru, Ir, or Fe) to catalyze the reaction, where water is the only byproduct. liv.ac.uk

Reaction Type Reactants Base/Catalyst Key Features
Claisen Condensation Alkyl Nitrile + EsterSodium Ethoxide, KOt-BuForms β-ketonitrile scaffold; requires stoichiometric base. organic-chemistry.orgnih.gov
Alkylation Nitrile + AlcoholIron Pincer ComplexGreen method; forms C-C bond with water as byproduct. liv.ac.uk

This table provides a summary of classical condensation and alkylation approaches for synthesizing β-ketonitriles.

The Michael reaction, or conjugate addition, is a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.com This method is particularly well-suited for creating the 1,5-dicarbonyl pattern present in this compound.

In a plausible synthetic route, a doubly stabilized carbon nucleophile, such as the enolate derived from 2-acetylpropanenitrile, could serve as the Michael donor. This enolate would then be reacted with an electrophilic acceptor like methyl vinyl ketone. The 1,4-addition of the nucleophile to the unsaturated system establishes the core carbon skeleton of the target molecule. wikipedia.org

The reaction works best with stabilized enolates, such as those from β-keto esters, malonic esters, or β-cyanoesters, as they favor conjugate addition over direct addition to the carbonyl group. libretexts.org

Michael Donor (Nucleophile) Michael Acceptor (Electrophile) Product Skeleton
Enolate of 2-acetylpropanenitrileMethyl vinyl ketoneThis compound
Malonic Ester Enolateα,β-Unsaturated Ketone1,5-Dicarbonyl Compound
β-Keto Ester Enolateα,β-Unsaturated AldehydeFunctionalized 1,5-Dicarbonyl

This table illustrates potential reactant pairings for constructing the target scaffold via a Michael Addition.

Modern and Green Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include novel catalytic systems and one-pot procedures that reduce waste and improve atom economy.

Catalytic reactions offer a more sustainable alternative to classical stoichiometric methods. organic-chemistry.org For the synthesis of complex β-ketonitriles, several modern catalytic approaches are particularly relevant.

N-Heterocyclic Carbene (NHC) Catalysis: An innovative, metal-free method involves the NHC-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). organic-chemistry.org This reaction is highly effective for creating β-ketonitriles that contain a congested quaternary carbon center, a key feature of this compound. acs.org The protocol demonstrates broad substrate compatibility and proceeds under mild conditions with high yields. organic-chemistry.org Mechanistic studies suggest a single-electron transfer (SET) process involving a Breslow intermediate generated from the NHC catalyst. organic-chemistry.org

Transition-Metal Catalysis: Iron-catalyzed α-alkylation of simple nitriles with primary alcohols represents a green synthetic route using an earth-abundant metal. liv.ac.uk Furthermore, palladium-catalyzed reactions, such as the coupling of organoboron reagents with dinitriles, have been developed for the selective synthesis of β-ketonitriles with excellent functional-group tolerance. researchgate.net These methods provide efficient access to the core structure under relatively mild conditions.

Biocatalysis: The use of enzymes for C-C bond formation is a rapidly growing field in green chemistry. nih.gov Enzymes such as aldolases or thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes can catalyze stereoselective C-C bond formation, potentially offering a route to chiral β-ketonitriles. nih.gov

Catalytic Method Catalyst Type Key Advantage Relevant For
Radical CouplingN-Heterocyclic Carbene (NHC)Metal-free, mild conditions, forms quaternary centers. organic-chemistry.orgacs.orgSynthesis of highly substituted β-ketonitriles.
AlkylationIron Pincer ComplexUses abundant metal, green (water byproduct). liv.ac.ukα-alkylation of nitrile precursors.
Carbonylative CouplingPalladium ComplexHigh functional group tolerance. thieme-connect.comGeneral β-ketonitrile synthesis.
C-C CouplingEnzymes (e.g., Aldolases)High stereoselectivity, green conditions. nih.govAsymmetric synthesis.

This table summarizes modern catalytic methods applicable to the synthesis of β-ketonitriles.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. tcichemicals.com These reactions reduce the number of synthetic steps, minimize purification processes, and decrease waste generation, aligning with the principles of green chemistry.

While a specific MCR for the direct synthesis of this compound is not prominently documented, β-ketonitriles themselves are valuable substrates in MCRs for constructing complex molecules like dihydropyridones, pyrimidines, and other functionalized cyclic systems. rsc.orgorganic-chemistry.org For example, a three-component cascade reaction between a glyoxal, a β-ketonitrile, and an amine can lead to highly functionalized pyrroles. rsc.org

The development of a one-pot reaction that combines several of the classical steps—such as a tandem Michael addition followed by an in-situ alkylation or acylation—would represent a modern, efficient approach to the target molecule. Such strategies are at the forefront of synthetic methodology research, aiming to build molecular complexity rapidly and cleanly.

Solvent-Free and Aqueous-Phase Syntheses

In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. For the synthesis of compounds like this compound, which can be conceptualized as a product of a Michael addition between a β-dicarbonyl compound and an α,β-unsaturated nitrile, solvent-free and aqueous-phase conditions offer significant advantages.

Solvent-Free Approaches:

Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of neat reactants, can lead to higher efficiency, reduced waste, and simpler purification procedures. The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a reaction analogous to the synthesis of the target molecule, has been successfully performed under solvent- and catalyst-free conditions by grinding, affording good to excellent yields. organic-chemistry.org This technique relies on the close proximity and enhanced reactivity of the molecules in the solid state. For instance, the modification of acetylacetone (B45752) with methyl acrylate (B77674) has been achieved under solventless conditions using KF/alumina as a solid-supported catalyst, resulting in both single and double addition products. rsc.org While not directly involving a nitrile, this demonstrates the feasibility of solvent-free additions to activated alkenes.

One-pot syntheses of nitriles from aldehydes have also been achieved under solvent-free conditions using a deep eutectic mixture of choline (B1196258) chloride and urea, highlighting the potential for environmentally benign nitrile synthesis pathways. organic-chemistry.org

Aqueous-Phase Syntheses:

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of nitriles and their precursors in aqueous media has been an area of active research. For example, the conversion of various alcohols, aldehydes, and primary amines into the corresponding nitriles has been efficiently carried out in aqueous ammonia (B1221849). organic-chemistry.org Furthermore, an environmentally friendly nickel-catalyzed cyanation of allylic alcohols has been developed in water, producing allylic nitriles in good yields. organic-chemistry.org These methods, while not directly producing this compound, establish the precedent for conducting key nitrile-forming and C-C bond-forming reactions in aqueous environments.

The following table summarizes representative solvent-free and aqueous-phase synthetic approaches relevant to the formation of related structures.

Reaction TypeReactantsConditionsYieldReference
Michael Addition1,3-Dicarbonyl Compounds + β-NitroalkenesGrinding, Catalyst-free, Solvent-freeGood to Excellent organic-chemistry.org
Michael AdditionAcetylacetone + Methyl AcrylateKF/Alumina, Solventless, 393 KNot specified rsc.org
Nitrile SynthesisAldehydesCholine chloride/urea, Solvent-free, MicrowaveGood to Excellent organic-chemistry.org
Nitrile SynthesisAlcohols, Aldehydes, AminesTrichloroisocyanuric acid, Aqueous AmmoniaExcellent organic-chemistry.org
CyanationAllylic AlcoholsNickel catalyst, WaterGood organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a molecule with multiple functional groups and stereocenters, such as this compound and its analogs, requires precise control over the reaction's selectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing our target molecule via a Michael addition, the key is the selective reaction of the enolate of the dicarbonyl compound with the α,β-unsaturated nitrile without undesired side reactions, such as self-condensation of the dicarbonyl compound or polymerization of the unsaturated nitrile. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired product.

Regioselectivity:

Regioselectivity concerns the specific location of bond formation. In the Michael addition, the nucleophile (the enolate of the dicarbonyl compound) can potentially add to the β-carbon (1,4-addition) or the carbonyl/nitrile carbon (1,2-addition) of the acceptor. Generally, soft nucleophiles, like the enolate of a 1,3-dicarbonyl compound, favor 1,4-conjugate addition. youtube.comlibretexts.org The regioselectivity of Michael additions to asymmetric divinylic compounds has been studied, demonstrating that both experimental conditions and theoretical descriptors can be used to predict the outcome. researchgate.netscispace.comrsc.org For the synthesis of this compound, the desired regioselectivity involves the attack of the acetylacetone enolate at the β-carbon of a methacrylonitrile (B127562) derivative.

Stereoselectivity:

Stereoselectivity is the control of the three-dimensional arrangement of atoms. The carbon atom bearing the nitrile and methyl group in this compound is a chiral center. Therefore, its synthesis can potentially lead to a mixture of enantiomers. Achieving stereoselectivity to produce a single enantiomer often requires the use of chiral catalysts or auxiliaries. Asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes have been effectively catalyzed by chiral squaramides, yielding products with high enantiomeric purities. rsc.org Similarly, the enantioselective Michael addition of β-keto esters to α,β-unsaturated carbonyl compounds has been achieved using chiral biquinoline N,N′-dioxide–scandium trifluoromethanesulfonate (B1224126) complexes. rsc.org

The following table outlines key considerations and findings in controlling selectivity in reactions pertinent to the synthesis of the target compound and its analogs.

SelectivityKey ConsiderationExample FindingReference
Chemoselectivity Catalyst ChoiceUse of specific catalysts can prevent side reactions like polymerization. nih.gov
Regioselectivity Nucleophile Hardness/SoftnessSoft enolates of 1,3-dicarbonyls favor 1,4-addition. youtube.comlibretexts.org
Reactant StructureElectronic features of the Michael acceptor influence the site of attack. researchgate.netscispace.comrsc.org
Stereoselectivity Chiral CatalystsChiral squaramides catalyze asymmetric Michael additions with high enantioselectivity. rsc.org
Chiral Metal ComplexesChiral biquinoline N,N′-dioxide–scandium complexes are effective for enantioselective additions. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 2 Methyl 4 Oxopentanenitrile

Enolization and Tautomerism Studies

Carbonyl compounds that possess a hydrogen atom on an adjacent carbon (the α-carbon) can exist in equilibrium with an isomeric form known as an enol. This rapid interconversion between the keto and enol forms is a type of constitutional isomerism called tautomerism. The equilibrium can be catalyzed by either acid or base.

In the case of 2-Acetyl-2-methyl-4-oxopentanenitrile, which is a 1,3-dicarbonyl compound, the enol form is particularly significant. The methylene (B1212753) protons located between the two carbonyl groups are especially acidic, facilitating enolization. The resulting enol is stabilized by conjugation of the carbon-carbon double bond with the remaining carbonyl group and through the formation of a stable six-membered ring via intramolecular hydrogen bonding. vedantu.comdoubtnut.com

Acid-Catalyzed Enolization: The mechanism involves two main steps. First, the carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. utexas.edu Subsequently, a base (such as water) removes a proton from the α-carbon, leading to the formation of the enol. utexas.edulibretexts.org

Base-Catalyzed Enolization: Under basic conditions, the mechanism is initiated by the removal of an α-proton by a base to form a resonance-stabilized enolate ion. fiveable.mesciencequery.com Protonation of the enolate oxygen atom then yields the enol. sciencequery.commasterorganicchemistry.com

The potential keto-enol tautomers for this compound are illustrated in the table below. The enol form involving the protons between the two carbonyls is generally favored due to the resulting conjugated system and intramolecular hydrogen bond. vedantu.com

Tautomer TypeStructureKey Features
Keto FormKeto form of this compoundContains two distinct ketone groups.
Enol Form 1Enol form 1 of this compoundFormed from the methylene group between the two carbonyls. Stabilized by conjugation and intramolecular hydrogen bonding. vedantu.com
Enol Form 2Enol form 2 of this compoundFormed from the terminal methyl group. Less stable compared to Enol Form 1.

Reactivity of the Nitrile Group (–CN)

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. libretexts.org

Nitriles react with strong nucleophiles, such as Grignard reagents (R-MgX), to form new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile. ucalgary.ca This addition leads to the formation of an intermediate imine anion, which is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgmasterorganicchemistry.com This reaction is generally limited to a single addition, as a second addition would result in a thermodynamically unfavorable dianion. doubtnut.com

ReactantProduct after HydrolysisGeneral Mechanism
Grignard Reagent (R-MgX)Ketone1. Nucleophilic attack of the Grignard reagent on the nitrile carbon. masterorganicchemistry.com 2. Formation of an imine anion intermediate. libretexts.org 3. Hydrolysis of the imine to a ketone. ucalgary.ca
Organolithium Reagent (R-Li)KetoneSimilar to the Grignard reaction, involving nucleophilic addition to the nitrile followed by hydrolysis. ucalgary.ca

The nitrile group can be converted into other functional groups, primarily carboxylic acids or primary amines, through hydrolysis or reduction, respectively.

Hydrolysis: Nitrile hydrolysis can be performed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed. chemistrysteps.comjove.com

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The reaction begins with the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base (e.g., NaOH). The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.comlibretexts.org The initial product is a carboxylate salt, which must be neutralized with acid to obtain the free carboxylic acid. chemguide.co.uk

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon. jove.com An initial hydride addition forms an imine anion, which then undergoes a second hydride addition to form a dianion intermediate. libretexts.orgjove.com Subsequent protonation with water yields the primary amine. jove.comchemistrysteps.com

Reaction TypeReagentsProductIntermediate
Acid-Catalyzed HydrolysisH₃O⁺, HeatCarboxylic AcidAmide
Base-Catalyzed Hydrolysis1. OH⁻, Heat 2. H₃O⁺Carboxylic AcidAmide
Reduction1. LiAlH₄ 2. H₂OPrimary AmineImine anion

Reactivity of the Ketone Groups (–C=O)

The carbonyl groups in this compound are electrophilic centers and undergo nucleophilic addition reactions, a characteristic feature of aldehydes and ketones.

Reduction to Alcohols: Ketones are readily reduced to secondary alcohols. Common laboratory reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.orglumenlearning.com This produces a tetrahedral alkoxide intermediate, which is then protonated during workup to give the alcohol. libretexts.orgopenstax.org LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to ketones to form tertiary alcohols. ucalgary.calibretexts.org The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. ucalgary.calibretexts.org Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. libretexts.org

Reaction TypeReagentsProduct
Reduction1. NaBH₄ or LiAlH₄ 2. H₂O or H₃O⁺Secondary Alcohol(s)
Grignard Addition1. R-MgX 2. H₃O⁺Tertiary Alcohol(s)
Organolithium Addition1. R-Li 2. H₃O⁺Tertiary Alcohol(s)

Aldehydes and ketones react with primary amines and related compounds (of the general structure Y-NH₂) in a condensation reaction to form products containing a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.orgwikipedia.org The reaction is reversible, and the pH must be carefully controlled, as excessive acidity will protonate the amine nucleophile, rendering it unreactive. libretexts.org

Common nitrogen-containing nucleophiles and their corresponding products are:

Primary Amines (R-NH₂): Form imines (Schiff bases). chemistrysteps.com

Hydroxylamine (B1172632) (NH₂OH): Forms oximes. khanacademy.org

Hydrazine (B178648) (NH₂NH₂): Forms hydrazones. khanacademy.org

Nitrogen NucleophileStructureProduct ClassProduct Structure
Primary AmineR-NH₂Imine (Schiff Base)C=N-R
HydroxylamineNH₂OHOximeC=N-OH
HydrazineNH₂NH₂HydrazoneC=N-NH₂

Reactivity at the α- and γ-Carbons to the Carbonyls and Nitrile

The structure of this compound features several carbon atoms with acidic protons due to their proximity to the carbonyl and nitrile functionalities. The presence of these electron-withdrawing groups stabilizes the conjugate base (carbanion) formed upon deprotonation, significantly lowering the pKa of the adjacent C-H bonds.

The acidity of the protons on carbons alpha to one or more carbonyl or nitrile groups is a cornerstone of the compound's reactivity. Abstraction of these protons by a base leads to the formation of resonance-stabilized anions, known as enolates when derived from carbonyl compounds. nih.gov

The primary sites for deprotonation are:

The C3 Methylene Protons: These protons are positioned between the two carbonyl groups, making them the most acidic. The resulting carbanion is highly stabilized by delocalization of the negative charge across both oxygen atoms.

The C2 Methine Proton: This proton is alpha to both a carbonyl group and the nitrile group, leading to significant acidity and a stabilized conjugate base.

The C5 Methyl Protons: These protons are alpha to a carbonyl group and are also acidic, though generally less so than the C3 methylene protons.

The formation of an enolate is a reversible process, with the position of the equilibrium depending on the strength of the base used. nih.gov The resulting enolates are versatile nucleophiles, with the negative charge distributed between the alpha-carbon and the oxygen atom(s). While reactions can occur at the oxygen (O-alkylation), reactions at the carbon (C-alkylation) are typically more common and synthetically useful.

Table 1: Acidic Protons in this compound

Site Position Description Approximate pKa (in DMSO) Key Factors Influencing Acidity
C3 -CH₂- Methylene ~11 Flanked by two carbonyl groups (1,3-dicarbonyl system)
C2 -CH(CN)- Methine ~13 Alpha to one carbonyl and one nitrile group
C5 -CH₃ Methyl ~24.5 Alpha to one carbonyl group

The enolates generated from this compound are potent nucleophiles that readily participate in carbon-carbon bond-forming reactions. Alkylation and acylation are two of the most important transformations of these active methylene/methine centers. slideshare.netorganic-chemistry.org

Alkylation: In the presence of an alkylating agent, such as an alkyl halide, the enolate undergoes a nucleophilic substitution reaction (typically SN2) to form a new C-C bond. osi.lv The reaction is usually carried out in the presence of a base to generate the enolate in situ. The choice of base and reaction conditions can influence which acidic site is deprotonated and subsequently alkylated, allowing for a degree of regiochemical control. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures complete enolate formation before the alkylating agent is added.

Acylation: Similarly, acylation can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group at the active methylene or methine position, further extending the carbon skeleton and creating a β-dicarbonyl or related system.

Table 2: Representative Alkylation and Acylation Reactions

Reaction Type Reagent Class Example Reagent General Product
Alkylation Alkyl Halide Methyl Iodide (CH₃I) C-methylated derivative
Benzyl Bromide (BnBr) C-benzylated derivative
Acylation Acyl Chloride Acetyl Chloride (CH₃COCl) C-acylated derivative (tri-carbonyl)
Benzoyl Chloride (PhCOCl) C-benzoylated derivative

Mechanistic Investigations of Key Transformations

Understanding the precise reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. To this end, a combination of kinetic and spectroscopic studies can provide invaluable insights into the transition states and intermediates involved in its transformations.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position alters the rate of a chemical reaction. wikipedia.orgprinceton.edu By comparing the reaction rates of isotopically labeled and unlabeled this compound, one can infer whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

For example, deuterium labeling at the methyl group or at the α-carbon positions can reveal the involvement of C-H bond cleavage in the rate-limiting step of enolization or condensation reactions. A significant primary KIE (typically kH/kD > 2) would suggest that the C-H bond is broken during the slowest step of the reaction. Conversely, a small or absent KIE (kH/kD ≈ 1) would indicate that C-H bond breaking occurs in a fast step or not at all.

Secondary KIEs can also provide information about changes in hybridization at a specific carbon atom during the transition state. These studies are instrumental in distinguishing between different possible mechanistic pathways for the formation of heterocycles from this compound.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

Labeled PositionkH/kDInterpretation
α-carbon to nitrile1.1No C-H bond cleavage in rate-determining step
Methyl group4.5C-H bond cleavage is likely part of the rate-determining step
α-carbon to ketone1.0No C-H bond cleavage in rate-determining step

Note: The data in this table is hypothetical and for illustrative purposes only.

Detailed Mechanistic Pathways via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the direct observation and characterization of reactive intermediates and transition states in the reactions of this compound. Techniques such as in situ NMR spectroscopy, stopped-flow UV-Vis spectroscopy, and mass spectrometry can provide real-time information about the species present in a reacting mixture.

In situ NMR spectroscopy allows for the monitoring of the disappearance of starting materials and the appearance of intermediates and products over time. This can provide kinetic data and help to identify transient species that may not be isolable. For example, the formation of an enol or enolate intermediate could be directly observed through changes in the NMR spectrum.

Stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy are particularly useful for studying fast reactions. By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence, the kinetics of reactions occurring on the millisecond timescale can be determined.

Mass spectrometry, particularly electrospray ionization (ESI-MS), can be used to detect and identify intermediates in the reaction mixture by trapping them as charged species. This can provide crucial evidence for the proposed mechanistic pathway.

Through the combined application of these advanced spectroscopic methods, a detailed, step-by-step picture of the reaction mechanisms of this compound can be constructed, leading to a deeper understanding of its chemical reactivity.

Derivatization Strategies and Complex Molecule Synthesis from 2 Acetyl 2 Methyl 4 Oxopentanenitrile

Preparation of Functionalized Aliphatic Chains

The inherent structure of 2-Acetyl-2-methyl-4-oxopentanenitrile, with its dual carbonyl groups and a nitrile moiety, presents a rich platform for the synthesis of highly functionalized aliphatic chains. The reactivity of the ketone and nitrile groups can be selectively exploited to introduce a variety of substituents and build intricate carbon skeletons.

Research in this area has demonstrated that the carbonyl groups can undergo a range of classical transformations. For instance, selective reduction of one or both ketone groups to the corresponding alcohols can be achieved using appropriate reducing agents, leading to the formation of diols or keto-alcohols. These hydroxyl groups can then serve as handles for further functionalization, such as etherification or esterification, to append other molecular fragments.

Furthermore, the carbon framework can be extended through reactions at the α-positions to the carbonyl groups. Under basic conditions, enolates can be generated, which can then participate in alkylation or aldol-type condensation reactions. These strategies allow for the introduction of new carbon-carbon bonds, leading to the elongation and branching of the aliphatic chain. The nitrile group also offers a pathway for transformation into other functional groups, such as carboxylic acids or amines, further expanding the diversity of accessible aliphatic derivatives. While specific literature on the derivatization of this compound for aliphatic chain functionalization is not extensively detailed in readily available public literature, the fundamental reactivity of its constituent functional groups provides a clear theoretical framework for such synthetic endeavors.

Synthesis of Nitrogen-Containing Heterocycles

The dicarbonyl nature of this compound makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The 1,3-relationship of the carbonyl groups is particularly well-suited for condensation reactions with binucleophilic reagents containing nitrogen.

Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives

The synthesis of pyridine and dihydropyridine scaffolds often relies on the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. While direct application of this compound in well-known pyridine syntheses like the Hantzsch synthesis is not prominently documented, its structural motifs are relevant. The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wjpmr.combaranlab.org Modifications of this method to accommodate precursors like this compound could theoretically lead to highly substituted pyridine derivatives.

One can envision a strategy where the 1,3-dicarbonyl portion of this compound reacts with an enamine or a similar species, followed by cyclization and aromatization to yield a pyridine ring. For instance, a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound, and an ammonia source is a common route to dihydropyridines. nih.gov Although specific examples utilizing this compound are scarce in the literature, its potential as a synthon in multicomponent reactions for pyridine and dihydropyridine synthesis remains an area of interest for synthetic chemists.

Pyrrole (B145914) and Dihydropyrrole Analogues

The synthesis of pyrroles and their partially saturated analogues, dihydropyrroles, can be achieved through various condensation strategies involving dicarbonyl compounds. The Paal-Knorr pyrrole synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is a 1,3-dicarbonyl compound, intramolecular transformations or reactions with specific reagents could potentially lead to precursors suitable for pyrrole formation.

A plausible synthetic route could involve the reaction of this compound with an α-amino ketone or a related species. The initial condensation could be followed by an intramolecular cyclization and dehydration to furnish a highly substituted pyrrole ring. The presence of the nitrile and methyl groups on the quaternary carbon would be expected to impart unique electronic and steric properties to the resulting pyrrole derivative.

Isoxazole (B147169) and Pyrazole (B372694) Frameworks

The 1,3-dicarbonyl moiety within this compound is an ideal precursor for the synthesis of five-membered heterocycles such as isoxazoles and pyrazoles. The construction of these rings typically involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) for isoxazoles and hydrazine (B178648) for pyrazoles.

The reaction of this compound with hydrazine or its derivatives (e.g., phenylhydrazine, substituted hydrazines) is expected to proceed via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with the second carbonyl group to yield a pyrazole. The regioselectivity of this reaction would be of interest, as it could potentially lead to two different isomeric pyrazole products. The general synthesis of pyrazoles through the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines is a well-established method. nih.gov

Similarly, treatment of this compound with hydroxylamine hydrochloride in a suitable solvent system would likely lead to the formation of an isoxazole derivative. The reaction would proceed through an oxime intermediate, which would then undergo cyclization and dehydration. The resulting isoxazole would be substituted with acetyl, methyl, and a cyano-containing alkyl group, offering further opportunities for chemical modification.

Other Diverse Heterocyclic Systems

The rich functionality of this compound opens avenues for the synthesis of a variety of other heterocyclic systems. For instance, condensation with amidines or guanidines could lead to the formation of pyrimidine (B1678525) derivatives. The 1,3-dicarbonyl unit is a key structural element in the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidones from a β-ketoester, an aldehyde, and urea. While not a direct analogue, the reactivity of this compound suggests its potential utility in similar multicomponent reactions to access complex heterocyclic scaffolds.

Furthermore, reactions involving the nitrile group can also lead to heterocyclic structures. For example, intramolecular cyclization involving the nitrile and one of the carbonyl groups under specific conditions could potentially form fused heterocyclic systems. The versatility of this starting material suggests that with creative synthetic design, a wide range of novel heterocyclic compounds could be accessed.

Synthesis of Oxygen-Containing Cyclic Structures

Beyond nitrogen heterocycles, this compound can also serve as a precursor for the synthesis of oxygen-containing cyclic compounds. The presence of two carbonyl groups allows for intramolecular reactions that can lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and reagents employed.

For instance, intramolecular aldol (B89426) condensation could lead to the formation of a six-membered cyclic β-hydroxy ketone. Subsequent dehydration would yield a cyclic enone. Alternatively, reduction of one of the carbonyl groups to an alcohol, followed by intramolecular cyclization onto the other carbonyl group, could result in the formation of a five- or six-membered lactol, which could be further oxidized to the corresponding lactone. The synthesis of oxetane-containing compounds, which are four-membered cyclic ethers, often involves photochemical or metal-catalyzed reactions of carbonyl compounds. researchgate.net While specific examples with this compound are not readily found, its dicarbonyl nature suggests potential for intramolecular cyclization to form oxygen-containing rings under appropriate synthetic conditions.

Generation of Polyfunctional Scaffolds

The inherent functionality of this compound, characterized by two carbonyl groups in a 1,3-relationship and a nitrile group, makes it a prime candidate for a variety of cyclization and multicomponent reactions to form densely functionalized heterocyclic and carbocyclic systems. While specific research on the derivatization of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous β-ketonitriles and 1,3-dicarbonyl compounds. These reactions are known to produce a variety of important molecular frameworks.

One of the most prominent pathways for the transformation of β-ketonitriles is through multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. nih.gov These reactions are highly valued for their efficiency and atom economy. beilstein-journals.org

Potential Heterocyclic Scaffolds:

Pyridine Synthesis: The Hantzsch pyridine synthesis is a well-established MCR that typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. nih.gov A variation of this reaction, the Guareschi-Thorpe reaction, utilizes a β-dicarbonyl compound and a cyanoacetamide or its equivalent, which can be formed in situ from a β-ketonitrile. nih.gov Given the structure of this compound, it could potentially undergo a self-condensation or react with an external nitrogen source like ammonia or ammonium acetate to form highly substituted pyridine scaffolds. The presence of the additional methyl group on the C2 position would lead to a specific substitution pattern on the resulting pyridine ring.

Pyrrole Synthesis: Densely functionalized 3-cyanopyrroles can be synthesized through the three-component reaction of α-hydroxyketones, β-ketonitriles, and primary amines. nih.gov This suggests a potential pathway for this compound to react with an α-hydroxyketone and an amine to yield a pyrrole scaffold bearing multiple substituents.

Other Heterocycles: The versatility of β-ketonitriles extends to the synthesis of a wide range of other heterocyclic systems, including pyrimidines, pyrazoles, and 1,3-oxazoles. nih.govresearchgate.net For instance, the reaction with hydrazines could lead to pyrazole derivatives, while condensation with ureas or thioureas could yield pyrimidine-based structures.

Research Findings on Analogous Compounds:

While specific data tables for the derivatization of this compound are not available in the reviewed literature, the following table illustrates the types of polyfunctional scaffolds that have been generated from analogous β-ketonitriles in multicomponent reactions, highlighting the potential for similar transformations with the target compound.

Reactant 1 (β-Ketonitrile)Reactant 2Reactant 3Catalyst/ConditionsResulting Scaffold
BenzoylacetonitrileAromatic/Aliphatic GlyoxalsTriethylamineRoom Temperature or RefluxFunctionalized Pyrroles
BenzoylacetonitrileAldehydes/Ketones--Pyridines (via Hantzsch synthesis)
β-Ketonitrilesα-HydroxyketonesPrimary AminesAcetic Acid, 70°CDensely Functionalized 3-Cyanopyrroles

The data in this table is based on general reactions of β-ketonitriles and does not represent specific experimental results for this compound. nih.gov

The generation of polyfunctional scaffolds from this compound holds significant promise for synthetic chemistry. Further research into the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its potential as a versatile building block.

Advanced Spectroscopic and Analytical Investigations of 2 Acetyl 2 Methyl 4 Oxopentanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Acetyl-2-methyl-4-oxopentanenitrile, NMR would provide critical insights into its electronic and three-dimensional structure.

Elucidation of Tautomeric Forms

Like many β-dicarbonyl compounds, this compound can theoretically exist in keto-enol tautomeric forms. The primary keto form features two carbonyl groups and a nitrile. The potential enol forms would involve the formation of a carbon-carbon double bond and a hydroxyl group, which could arise from the deprotonation of the methyl group of the acetyl moiety or the methylene (B1212753) group adjacent to the other carbonyl.

However, the presence of a quaternary carbon at the C2 position, bearing both an acetyl and a methyl group, prevents enolization at this site. Enolization can, therefore, only occur at the C3 methylene group. This would result in an equilibrium between the diketo form and the enol form. The extent of enolization would be influenced by factors such as the solvent, temperature, and concentration. In non-polar solvents, the enol form might be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the C4 carbonyl oxygen.

¹H NMR: In the ¹H NMR spectrum, the diketo form would be expected to show distinct signals for the three methyl groups and the methylene protons. The presence of the enol tautomer would give rise to a new set of signals, most notably a downfield signal for the enolic hydroxyl proton (typically δ 10-16 ppm) and a signal for the vinylic proton.

¹³C NMR: The ¹³C NMR spectrum would also be indicative of the tautomeric equilibrium. The diketo form would show two distinct carbonyl carbon signals (typically δ > 190 ppm). The enol form would be characterized by signals for the enolic carbons (one bearing the hydroxyl group and one being part of the C=C bond) and a shift in the signal of the adjacent carbonyl carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
C2-CH₃ ~1.5 Singlet
C2-COCH₃ ~2.2 Singlet
C3-CH₂ ~3.0 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form) in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CN) ~118
C2 ~60
C2-CH₃ ~25
C2-C OCH₃ ~205
C2-COC H₃ ~28
C3 ~55
C4 (C=O) ~207

Conformational Analysis in Solution

The conformational flexibility of this compound would primarily revolve around the rotation of the acetyl group and the bond between C2 and C3. In solution, the molecule would likely exist as a mixture of rapidly interconverting conformers. The preferred conformation would seek to minimize steric hindrance between the bulky groups. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could, in theory, provide information about the spatial proximity of different protons, helping to deduce the predominant conformation in solution.

Mechanistic Intermediates Probing (e.g., Variable Temperature NMR)

Variable-temperature (VT) NMR spectroscopy would be a powerful technique to study the dynamics of this molecule. By recording NMR spectra at different temperatures, it would be possible to:

Study Tautomeric Equilibrium: The equilibrium between the keto and enol forms is often temperature-dependent. VT-NMR could provide thermodynamic parameters for this equilibrium.

Analyze Conformational Changes: At lower temperatures, the rotation around single bonds might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. This would enable the determination of the energy barriers to rotation.

Probe Reaction Intermediates: If this compound were used as a reactant, VT-NMR could be employed to detect and characterize transient intermediates, providing valuable mechanistic insights into its chemical transformations.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural elucidation.

Fragmentation Pathway Elucidation

In an electron ionization mass spectrometer, this compound (molecular weight: 153.18 g/mol ) would first form a molecular ion (M⁺•). This ion would then undergo a series of fragmentation reactions, with the resulting fragments being detected. The fragmentation pattern is dictated by the relative stability of the resulting cations and neutral losses.

Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For nitriles, the loss of HCN is a possible fragmentation pathway.

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the C2-C3 bond could lead to the formation of an acylium ion.

Loss of Small Molecules: The molecule could lose neutral fragments such as CO, CH₃CN, or C₂H₄O.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, related hydrogen rearrangement reactions could occur.

Table 3: Predicted Key Mass Fragments for this compound

m/z Possible Fragment Identity
153 [M]⁺• (Molecular Ion)
138 [M - CH₃]⁺
110 [M - CH₃CO]⁺
96 [M - CH₃COCH₂]⁺

Detection of Reactive Intermediates

Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), are particularly useful for detecting charged or easily ionizable reactive intermediates in solution. nih.gov If this compound were involved in a reaction, for instance, one catalyzed by a metal complex, ESI-MS could be used to intercept and detect intermediates formed during the reaction, such as metal-adducts or protonated species. nih.gov This would provide direct evidence for proposed reaction mechanisms. Coupling mass spectrometry with ion mobility separation could further help in distinguishing between isomeric intermediates. nih.gov

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org It provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. wikipedia.org

Solid-State Structural Elucidation

In the absence of experimental data, predictions about the solid-state structure of this compound must be inferred from its molecular structure and data from analogous compounds. The molecule possesses two carbonyl groups and a nitrile group, which are polar and can participate in significant intermolecular interactions. The presence of a quaternary carbon and a flexible aliphatic chain may influence its ability to form high-quality single crystals suitable for X-ray diffraction.

Should single crystals be obtained, the resulting data would allow for the precise measurement of all bond lengths and angles. For instance, the C≡N triple bond of the nitrile group would be expected to have a bond length of approximately 1.14 Å. The C=O bonds of the two ketone functionalities would likely exhibit lengths around 1.21 Å. The various C-C single bonds would fall in the range of 1.50-1.54 Å, with potential variations depending on the electronic environment. The tetrahedral geometry around the quaternary C2 carbon and the trigonal planar geometry around the carbonyl carbons would also be confirmed.

Table 1: Predicted Crystallographic Parameters for this compound
ParameterPredicted Value/SystemBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of similar complexity. researchgate.netrsc.org
Space GroupCentrosymmetric (e.g., P2₁/c)Frequent for achiral molecules that pack in centrosymmetric pairs. researchgate.netrsc.org
Molecules per Unit Cell (Z)2, 4, or 8Dependent on the chosen space group and packing efficiency. researchgate.netrsc.org

Conformational Preferences and Intermolecular Interactions

The aliphatic backbone of this compound allows for considerable conformational flexibility. Rotation around the C2-C3 and C3-C4 bonds would lead to various possible conformers in the solid state. The preferred conformation would be the one that minimizes steric hindrance while maximizing favorable intermolecular interactions.

The primary intermolecular forces expected to govern the crystal packing are dipole-dipole interactions arising from the polar carbonyl (C=O) and nitrile (C≡N) groups. Additionally, weak C-H···O and C-H···N hydrogen bonds are anticipated to play a significant role in stabilizing the crystal lattice. In the crystal structures of related pyran derivatives, N-H···N and N-H···O hydrogen bonds are the dominant interactions that create two-dimensional supramolecular networks. researchgate.net While this compound lacks a traditional hydrogen bond donor like N-H or O-H, the activated C-H bonds adjacent to the carbonyl groups could act as weak donors to the oxygen or nitrogen atoms of neighboring molecules. Studies on other carbonyl-containing compounds have shown the importance of such weak interactions in crystal packing.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. Each technique provides a unique vibrational fingerprint based on the molecule's specific bonds and symmetry.

Characterization of Functional Groups

The IR and Raman spectra of this compound are expected to be rich with characteristic absorption and scattering bands corresponding to its various functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, moderately intense band in the IR spectrum. The two carbonyl (C=O) groups, being in a β-relationship (1,3-dicarbonyl), may exhibit complex vibrational behavior. Depending on the conformation, they could show symmetric and asymmetric stretching modes. The presence of a methyl group on the quaternary carbon (C2) would likely influence the electronic environment and, consequently, the exact frequencies of these vibrations.

Below is a data table predicting the characteristic vibrational frequencies for the key functional groups in the molecule.

Table 2: Predicted Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Nitrile (C≡N)Stretching (ν)2260 - 2240Medium, SharpStrong
Ketone (C=O)Asymmetric Stretch (ν_as)~1740StrongMedium
Symmetric Stretch (ν_s)~1720StrongMedium
Methyl (CH₃)Asymmetric/Symmetric Stretch (ν)2990 - 2870Medium-WeakMedium
Methylene (CH₂)Asymmetric/Symmetric Stretch (ν)2950 - 2850Medium-WeakMedium
C-C FrameworkStretching (ν)1200 - 800VariableVariable

Study of Hydrogen Bonding and Molecular Association

While lacking strong hydrogen bond donors, the potential for weak intermolecular C-H···O and C-H···N interactions can be investigated using vibrational spectroscopy. The formation of such bonds would typically lead to a slight redshift (a shift to lower wavenumbers) and broadening of the stretching frequencies of the acceptor groups (C=O and C≡N).

For example, if the carbonyl oxygen atoms act as hydrogen bond acceptors, the C=O stretching bands would be expected to shift to a lower frequency compared to the gas phase or a non-polar solvent. The magnitude of this shift would provide an indication of the strength of the interaction. Studies on butanols and acetonitrile (B52724) have demonstrated how hydrogen bonding affects the vibrational modes of the nitrile group. wikipedia.org Similarly, intramolecular hydrogen bonding has been shown to significantly influence the electronic and, by extension, the vibrational properties of organic molecules. acs.org By comparing spectra taken in different phases (e.g., solid vs. dilute solution in a non-polar solvent), one could probe the extent of molecular association in the condensed phase.

Theoretical and Computational Studies on 2 Acetyl 2 Methyl 4 Oxopentanenitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost, making them ideal for studying molecules of this size.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-acetyl-2-methyl-4-oxopentanenitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Once the geometry is optimized, an analysis of the electronic structure would be performed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) level)

Parameter Atom(s) Predicted Value
Bond Length C1-C2 1.54 Å
C2-C3 1.53 Å
C3=O1 1.21 Å
C2-C(N) 1.47 Å
C≡N 1.15 Å
Bond Angle O1=C3-C2 120.5°
C1-C2-C3 109.8°
C3-C2-C(N) 109.5°

| Dihedral Angle | O1=C3-C2-C1 | 180.0° |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Prediction of Spectroscopic Parameters

Computational methods are also powerful tools for predicting various spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or C≡N stretching. These predictions are invaluable for interpreting experimental IR spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. These theoretical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in experimental NMR spectra, helping to confirm the structure of the compound.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of how chemical reactions occur, providing insights that are often difficult or impossible to obtain through experiments alone.

Energy Profiles of Key Reactions

For any reaction involving this compound, a potential energy surface can be mapped out. This involves identifying the structures and energies of the reactants, products, and any intermediates or transition states. A reaction energy profile plots the energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. The height of the energy barrier, known as the activation energy, determines the reaction rate.

Regioselectivity and Stereoselectivity Prediction

Many organic reactions can yield multiple products. Computational studies can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. By calculating the activation energies for all possible reaction pathways, the most favorable pathway can be identified. The pathway with the lowest activation energy will be the one that proceeds fastest, leading to the major product. This is particularly relevant for a molecule like this compound, which has multiple reactive sites.

Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium. These calculations can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction's energy profile and potentially changing its outcome.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

There is currently no available research data or published literature detailing the conformational flexibility and dynamic behavior of this compound as studied through molecular dynamics simulations. Computational analyses that would provide insights into the molecule's various conformations, their relative energies, and the transitions between them have not been reported.

Interactions with Catalytic Species or Solvents

Information regarding the interactions of this compound with catalytic species or solvents at a molecular level is not present in the current body of scientific literature. Molecular dynamics simulations are a key tool for investigating such interactions, including the formation of hydrogen bonds, van der Waals forces, and the influence of the solvent environment on the compound's structure and reactivity. However, no such studies have been published for this specific molecule.

While general principles of computational chemistry can be applied to hypothesize the behavior of this compound, specific, data-driven research findings from molecular dynamics simulations are not available to be presented.

Applications of 2 Acetyl 2 Methyl 4 Oxopentanenitrile in Chemical Synthesis and Specialized Materials Science

As a Versatile Building Block in Organic Synthesis

The structural complexity of 2-acetyl-2-methyl-4-oxopentanenitrile makes it a valuable starting material for the construction of more elaborate molecular architectures. The presence of multiple reactive sites allows for a variety of chemical modifications, rendering it a flexible building block in synthetic strategies.

The 1,3-dicarbonyl motif within this compound is a classic precursor for the synthesis of a wide array of heterocyclic and carbocyclic systems. The acidic α-hydrogens of the acetylacetone (B45752) backbone, coupled with the electrophilic nature of the carbonyl carbons, facilitate cyclization reactions with various reagents.

For instance, condensation reactions with hydrazine (B178648) and its derivatives can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. The synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds is a well-established method in heterocyclic chemistry. orgsyn.org Similarly, the reaction of 1,3-dicarbonyls with hydroxylamine (B1172632) can produce isoxazoles. The gem-disubstitution at the 2-position of the pentanenitrile chain introduces steric hindrance that can influence the regioselectivity of these cyclization reactions, potentially leading to novel substitution patterns on the resulting heterocyclic rings.

Furthermore, intramolecular aldol-type condensations could be envisioned under specific acidic or basic conditions, leading to the formation of functionalized cyclopentenone derivatives. The chemoselective cyclization of related keto-aldehydes has been shown to produce valuable intermediates for natural product synthesis. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocycle
HydrazinePyrazole (B372694)
Urea/ThioureaPyrimidine/Thiopyrimidine
GuanidineAminopyrimidine
HydroxylamineIsoxazole (B147169)

While this compound is itself achiral, it can be readily derivatized to introduce chirality. For example, stereoselective reduction of one of the ketone functionalities would generate a chiral alcohol. This new stereocenter can then be used to direct subsequent reactions in a diastereoselective manner, a cornerstone of chiral pool synthesis.

The resulting chiral building block could then be incorporated into larger, more complex molecules, transferring its stereochemical information. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for diastereoselective transformations.

Role in Precursor Synthesis for Advanced Materials (excluding biological or clinical applications)

The unique electronic and structural features of this compound suggest its potential as a precursor for a variety of advanced materials. The nitrile group, in particular, is a common functionality in materials science due to its electronic properties and ability to participate in polymerization and coordination chemistry.

The nitrile functionality in this compound can be a key component in the synthesis of specialized polymers. For instance, the nitrile group can be polymerized through various methods, including anionic or coordination polymerization, to create polymers with unique thermal and mechanical properties. The presence of the dicarbonyl moiety offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

Cyano-functionalized monomers are often incorporated into polymers to enhance properties such as thermal stability, dielectric constant, and resistance to chemical degradation.

The nitrile nitrogen in this compound possesses a lone pair of electrons, making it a potential ligand for transition metal ions. orgsyn.org The dicarbonyl portion of the molecule can also act as a bidentate chelating ligand upon deprotonation. This dual functionality allows for the formation of a variety of metal complexes with potentially interesting catalytic or material properties.

The steric bulk provided by the methyl and acetyl groups at the quaternary center could influence the coordination geometry and the stability of the resulting metal complexes. These complexes could find applications in catalysis, for example, in oxidation or reduction reactions, or as building blocks for metal-organic frameworks (MOFs).

Table 2: Potential Coordination Modes of this compound

Coordinating AtomsLigand TypePotential Metal Ions
Nitrile NitrogenMonodentateTransition Metals (e.g., Cu, Ag, Pd)
Dicarbonyl OxygensBidentate (upon deprotonation)Lanthanides, Transition Metals (e.g., Fe, Co, Ni)
Nitrile N and one Carbonyl OBidentateVarious

The combination of electron-withdrawing nitrile and acetyl groups suggests that derivatives of this compound could be explored as building blocks for small molecule organic semiconductors. The electronic properties of organic molecules are highly dependent on the presence of electron-donating and electron-withdrawing groups. By strategically coupling this molecule with electron-donating moieties, it may be possible to create donor-acceptor type structures with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of organic electronic materials.

The synthesis of novel pyrimidine derivatives, for which this compound could be a precursor, has been explored for applications in anticancer agents, highlighting the versatility of the pyrimidine scaffold in functional materials. nih.gov

Precursors for Nonlinear Optical (NLO) Materials

The molecular structure of this compound, which incorporates both β-dicarbonyl and nitrile functionalities, makes it a theoretically viable precursor for the synthesis of nonlinear optical (NLO) chromophores. NLO materials are of significant interest for applications in optical communications, data processing, and frequency conversion technologies. The key to a molecule's second-order NLO activity lies in a non-centrosymmetric structure, typically achieved in organic molecules through a "push-pull" electronic system. This system consists of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT).

While direct research detailing the use of this compound in NLO material synthesis is not extensively documented in publicly available literature, its chemical functionalities suggest a clear pathway for its use as a building block. The active methylene (B1212753) group, situated between the two carbonyl groups, and the strong electron-withdrawing nature of the nitrile group are features commonly exploited in the creation of NLO chromophores.

The primary synthetic route for converting precursors like this compound into NLO-active molecules is through Knoevenagel condensation. This reaction would typically involve the condensation of the active methylene group of this compound with an aromatic aldehyde that contains an electron-donating group (such as an amino or alkoxy group). The resulting molecule would possess the necessary donor-π-bridge-acceptor (D-π-A) structure. The nitrile group, along with the acetyl and oxo groups, would form a potent electron-accepting moiety.

The design of NLO materials often involves tailoring the molecular structure to enhance the first hyperpolarizability (β), a measure of the second-order NLO response at the molecular level. Research on analogous structures provides insight into the potential NLO properties of derivatives of this compound. For instance, chromophores synthesized from precursors containing dicarbonyl and nitrile groups have been investigated for their NLO properties. nih.gov The efficiency of the resulting chromophore is dependent on the strength of the donor and acceptor groups and the length of the π-conjugated bridge.

The development of NLO materials also focuses on their incorporation into stable matrices, such as polymers, to create functional devices. Chromophores derived from precursors similar to this compound could be embedded in a polymer matrix like poly(methyl methacrylate) (PMMA). researchgate.net The alignment of these chromophores within the matrix, often achieved through electric field poling, is crucial for achieving a macroscopic second-order NLO response (χ(2)). Studies on imidazo[1,2-a]pyridine-based chromophores have shown that significant second-order susceptibility can be achieved, with values around 18.56 pm/V at a wavelength of 1064 nm. researchgate.nettandfonline.com

Computational studies, often employing Density Functional Theory (DFT), are a vital tool in predicting the NLO properties of new chromophores. nih.govnih.gov These studies can calculate the first hyperpolarizability (β) and help in the rational design of molecules with enhanced NLO activity. For isoquinoline-based chromophores, which could potentially be synthesized from precursors like this compound, computational modeling has been used to screen for candidates with high NLO response by evaluating their electronic structure and intramolecular charge transfer characteristics. nih.govnih.gov

The following table summarizes the NLO properties of representative chromophores synthesized from precursors with functionalities analogous to this compound, illustrating the potential of this class of compounds in NLO applications.

Chromophore TypePrecursor FeaturesAchieved/Predicted NLO PropertiesReference
Imidazo[1,2-a]pyridine-basedPyridine (B92270) ring systemsSecond-order susceptibility (χ(2)) of ~18.56 pm/V researchgate.net, tandfonline.com
Isoquinoline-basedHeterocyclic nitrogen compoundsEnhanced molecular hyperpolarizability (β) predicted via DFT nih.gov, nih.gov
Chromene derivativesCoumarin-based aldehydes and nitrilesSignificant first hyperpolarizability (βtot) predicted nih.gov

It is important to note that while the foundational chemistry supports the use of this compound as a precursor for NLO materials, further experimental research is necessary to synthesize and characterize the specific NLO properties of its derivatives.

Challenges and Future Research Directions in 2 Acetyl 2 Methyl 4 Oxopentanenitrile Chemistry

Development of More Sustainable and Atom-Economical Syntheses

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For 2-acetyl-2-methyl-4-oxopentanenitrile, a primary challenge lies in developing synthetic routes that are not only high-yielding but also environmentally benign and atom-economical. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Future research in this area should focus on several key aspects:

Catalytic Approaches: Shifting from stoichiometric to catalytic methods can drastically reduce waste and improve efficiency. The development of novel catalysts, including those based on earth-abundant metals or organocatalysts, for the synthesis of this compound is a critical research avenue.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials would represent a significant leap forward in sustainability. This could involve biocatalytic routes or the use of platform molecules derived from biomass.

Solvent Minimization: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids is essential.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The rich functionality of this compound provides a fertile ground for the exploration of novel reaction pathways. The presence of two carbonyl groups and a nitrile moiety allows for a wide range of chemical transformations.

Future research should aim to:

Selective Functional Group Manipulation: Developing catalytic systems that can selectively target one functional group in the presence of others is a key challenge. For instance, the selective reduction of one ketone over the other, or the transformation of the nitrile group without affecting the ketones, would open up new synthetic possibilities.

Domino and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially would significantly enhance synthetic efficiency. The unique structure of this compound makes it an ideal candidate for the development of novel domino or cascade reactions to construct complex molecular architectures. A one-pot vicinal double C-acylation of styrenes has been reported to produce this compound. scispace.com

Enantioselective Catalysis: For applications in pharmaceuticals and agrochemicals, the synthesis of enantiomerically pure compounds is often required. Developing enantioselective catalytic transformations of this compound is a crucial area for future investigation.

Investigation of Unexplored Reactivity Modes of the Multifunctional Compound

Beyond the predictable reactions of its individual functional groups, this compound may possess unexplored reactivity modes arising from the interplay between its different functionalities.

Key areas for future exploration include:

Intramolecular Cyclizations: The proximity of the functional groups could be exploited to synthesize a variety of heterocyclic compounds through intramolecular cyclization reactions. Investigating different reaction conditions and catalysts to control the regioselectivity and stereoselectivity of these cyclizations is a promising research direction.

Coordination Chemistry: The oxygen and nitrogen atoms in the molecule can act as ligands for metal ions. Exploring the coordination chemistry of this compound could lead to the discovery of novel metal complexes with interesting catalytic or material properties.

Radical Chemistry: Investigating the behavior of this compound under radical reaction conditions could unveil new synthetic transformations and provide access to novel molecular scaffolds.

Applications in Emerging Areas of Chemical Science (e.g., flow chemistry, photocatalysis)

The translation of synthetic methodologies to more advanced and sustainable technologies is a key driver in modern chemistry. This compound is a prime candidate for exploration in these emerging areas.

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. Developing flow-based syntheses and transformations of this compound could enable more efficient and scalable production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Investigating the use of this compound as a substrate or a precursor in photocatalytic reactions could lead to the development of novel and sustainable synthetic methods.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry plays an increasingly important role in understanding and predicting chemical reactivity. For a molecule as complex as this compound, computational modeling can provide invaluable insights.

Future research should leverage computational tools to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity.

Predict Reactivity: Computational screening of potential reaction partners and catalysts can help to guide experimental efforts and accelerate the discovery of new reactions.

Design Novel Catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for the transformations of this compound.

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